molecular formula C16H16N4O3S2 B11344335 5-(4-methoxyphenyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide

5-(4-methoxyphenyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide

Cat. No.: B11344335
M. Wt: 376.5 g/mol
InChI Key: QEKIFCXFQNHRAQ-UHFFFAOYSA-N
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Description

5-(4-methoxyphenyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a propylsulfanyl group, and a thiadiazolyl group, all connected to an oxazole carboxamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(4-methoxyphenyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as pH, temperature, and solvent choice, play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the methoxyphenyl ring .

Scientific Research Applications

5-(4-methoxyphenyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies using techniques such as molecular dynamics simulations and quantum chemical calculations have provided insights into its binding interactions and the resulting effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 5-(4-methoxyphenyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide stands out due to its unique combination of functional groups and its ability to undergo a diverse range of chemical reactions. This versatility makes it a valuable compound for various research applications .

Properties

Molecular Formula

C16H16N4O3S2

Molecular Weight

376.5 g/mol

IUPAC Name

5-(4-methoxyphenyl)-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C16H16N4O3S2/c1-3-8-24-16-19-18-15(25-16)17-14(21)12-9-13(23-20-12)10-4-6-11(22-2)7-5-10/h4-7,9H,3,8H2,1-2H3,(H,17,18,21)

InChI Key

QEKIFCXFQNHRAQ-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NN=C(S1)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)OC

Origin of Product

United States

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